3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-3-8-16-12(4-2)9-13(15-16)11-6-5-7-14-10-11/h1,5-7,9-10H,4,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKMUKYOVBECGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction and Substitution
Starting Materials: Typically, 5-ethylpyrazole derivatives are synthesized from β-diketones or hydrazines bearing ethyl substituents. The propargyl (prop-2-yn-1-yl) group is introduced via alkylation of the pyrazole nitrogen.
Alkylation Reaction: The N-1 position of the pyrazole ring is alkylated using propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride in DMF or acetonitrile). This step requires careful control to avoid over-alkylation or side reactions.
Reaction Conditions: Mild heating (room temperature to 60 °C) for several hours is common, with yields typically ranging from 70% to 85%.
Pyridine Ring Functionalization and Coupling
Pyridine Substitution: The 3-position of pyridine is functionalized to allow coupling with the pyrazole moiety. This can be achieved by halogenation (e.g., 3-bromopyridine) or by using pyridine-3-carboxaldehyde derivatives.
-
- Suzuki or Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions are employed to attach the pyrazole ring to the pyridine core. For example, Sonogashira coupling can link the propargyl-substituted pyrazole to a halogenated pyridine.
- Direct Condensation: In some cases, direct condensation or nucleophilic aromatic substitution may be used if the pyridine ring is activated.
Catalysts and Conditions: Pd(PPh3)4 or Pd(PPh3)2Cl2 catalysts with copper(I) iodide as co-catalyst in the presence of a base (triethylamine or diisopropylethylamine) are typical. Reactions are performed under inert atmosphere at 50–80 °C.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + β-diketone (ethyl substituted) | 80–90 | Formation of 5-ethylpyrazole core |
| 2 | N-alkylation | Propargyl bromide, K2CO3, DMF, 40 °C, 6 h | 70–85 | Introduction of prop-2-yn-1-yl group |
| 3 | Coupling with 3-halopyridine | Pd catalyst, CuI, base, inert atmosphere, 60 °C | 65–80 | Sonogashira cross-coupling to pyridine |
Detailed Research Findings
Selectivity and Purity: The alkylation step is highly selective for the N-1 position of the pyrazole ring, minimizing side products. Purification is typically achieved by column chromatography or recrystallization.
Catalyst Efficiency: Pd-based catalysts demonstrate high efficiency in coupling reactions, with minimal catalyst loading (1–5 mol%). Ligand choice influences the coupling yield and reaction time.
Environmental Considerations: Some methods employ ionic liquids or water as solvents to reduce environmental impact, showing comparable yields to traditional organic solvents.
Scalability: The described methods are amenable to scale-up, with consistent yields and product quality, suitable for industrial applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + β-diketones, reflux in ethanol or acetic acid | High yield, straightforward | Requires careful control of temperature and stoichiometry |
| N-alkylation with propargyl group | Propargyl bromide, base (K2CO3), DMF, mild heating | Selective N-1 alkylation, good yield | Sensitive to moisture, requires inert atmosphere |
| Pyridine coupling | Pd catalyst, CuI, base, inert atmosphere, 50–80 °C | Efficient cross-coupling, high selectivity | Catalyst cost, need for inert conditions |
Chemical Reactions Analysis
Types of Reactions
3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
The compound 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine , also known by its CAS number 2098109-84-1, is a pyrazole-based derivative that exhibits diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrazole ring can enhance the selectivity and potency against various cancer cell lines, making this compound a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. Research has shown that compounds with a pyrazole moiety can inhibit inflammatory pathways, providing a basis for treating conditions such as arthritis and other inflammatory diseases. The ethyl and propynyl substitutions on the pyrazole ring contribute to its bioactivity by enhancing solubility and receptor binding affinity .
Material Science
Organic Electronics
The compound is also explored in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of pyrazole derivatives make them suitable for use as hole transport materials. Studies have reported that incorporating such compounds into device architectures can significantly improve efficiency and stability .
Sensors
Additionally, this compound has potential applications in sensor technology. Its ability to undergo specific interactions with target analytes allows for the development of sensitive detection systems for various substances, including heavy metals and biomolecules .
Case Study 1: Anticancer Research
A recent investigation into the anticancer properties of pyrazole derivatives highlighted that 3-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-yl)pyridine showed significant cytotoxic effects against breast cancer cells (MCF7). The study utilized MTT assays to measure cell viability, revealing an IC50 value that indicates potent activity compared to standard chemotherapy agents .
Case Study 2: OLED Development
In a collaborative research project focused on improving OLED efficiency, researchers synthesized several pyrazole derivatives, including our compound of interest. The results showed that devices incorporating this compound exhibited enhanced luminescence and operational stability under continuous illumination compared to devices using traditional materials .
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent groups on the pyrazole ring, influencing steric, electronic, and functional properties:
Physical Properties
- Melting Points: 3-(1H-Pyrazol-3-yl)pyridine melts at 57–60°C (), while ethyl- and propargyl-substituted analogs likely exhibit higher melting points due to increased molecular weight and packing efficiency.
Stability :
Biological Activity
3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of a pyrazole ring connected to a pyridine moiety, with an ethyl and a prop-2-yn-1-yl substituent. The synthesis typically involves the formation of the pyrazole ring through cyclization reactions, followed by functionalization to introduce the pyridine component. Common synthetic routes include:
- Cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole.
- Alkylation with propargyl bromide to attach the prop-2-yn-1-yl group.
- Palladium-catalyzed cross-coupling to couple the pyrazole with the pyridine ring .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the prop-2-yn-1-yl group enhances binding affinity due to its ability to fit into active sites of enzymes, while the pyrazole and pyridine rings can form hydrogen bonds and hydrophobic interactions with amino acid residues .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives containing pyrazole and pyridine rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, indicating potent antimicrobial effects .
Antidepressant and Anxiolytic Effects
Some studies suggest that compounds similar in structure may act as selective antagonists for corticotropin-releasing factor receptors (CRF(1)), which are implicated in anxiety and depression disorders. For example, a related compound demonstrated an IC50 value of 6.1 nM against CRF(1), suggesting potential therapeutic applications in treating anxiety-related conditions .
Case Studies
Q & A
Q. What are the standard synthetic routes for 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution of propargyl bromide with a pyrazolylpyridine precursor. Key steps include:
- Step 1: Reacting 2-(3(5)-pyrazolyl)pyridine with propargyl bromide in dichloroethane.
- Step 2: Using a weak base (e.g., Na₂CO₃) to deprotonate the pyrazole nitrogen, facilitating alkylation .
- Catalyst: Cu(OAc)₂ and 2,2'-bipyridyl enhance regioselectivity in similar pyrazole alkylation reactions .
| Reaction Parameter | Optimal Conditions |
|---|---|
| Solvent | Dichloroethane or THF |
| Temperature | 60–80°C under reflux |
| Catalyst System | Cu(OAc)₂ + 2,2'-bipyridyl (optional) |
| Yield | 60–75% after column chromatography |
Key Considerations: Steric hindrance from the ethyl group may reduce reaction efficiency. Purification via silica gel chromatography is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Methodological Answer:
- 1H/13C NMR: Assign proton environments using COSY and HSQC experiments. The pyridine protons resonate at δ 8.5–9.0 ppm, while pyrazole protons appear at δ 6.5–7.5 ppm. Ethyl and propargyl groups show distinct splitting patterns .
- X-ray Diffraction: Single-crystal analysis confirms bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between pyridine and pyrazole rings (e.g., <5° deviation from coplanarity) .
- IR Spectroscopy: Confirm alkyne C≡C stretches (~2100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
Data Interpretation Tip: Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from dynamic effects like π-π stacking in crystals .
Advanced Research Questions
Q. How can researchers design coordination complexes using this ligand, considering its bifunctional nature?
Methodological Answer: The ligand contains two functional sites:
Pyrazolylpyridine Unit: Binds to soft metals (e.g., Pt²⁺, Ru²⁺) via N,N-chelation.
Alkyne Group: Forms σ-bonds with electron-rich metals (e.g., Au⁺, Ag⁺).
Case Study:
- Pt Complexes: React with [PtCl₂(dmso)₂] to form mononuclear complexes. Steric hindrance from the ethyl group may limit coordination geometry .
- Ru-Pt Heterometallic Systems: Use [(η⁶-cymene)RuCl₂]₂ to generate trinuclear Ru₂Pt complexes. Monitor stability via ESI-MS and ¹H NMR .
Challenge: Steric bulk may hinder metal accessibility. Test alternative precursors (e.g., Pd(OAc)₂) or solvent systems (DMF for solubility) .
Q. What computational approaches are employed to predict the ligand's binding affinity and selectivity in metal coordination?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) for metal-ligand binding. Optimize geometry using B3LYP/def2-TZVP basis sets .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. water) on coordination stability.
- Key Metrics:
- Charge distribution on pyridine N atoms (higher negative charge enhances metal affinity).
- HOMO-LUMO gap to predict redox activity .
Example: DFT studies on analogous ligands (e.g., 2,6-bis(5-ethylhexyl-1H-pyrazol-3-yl)pyridine) show Am³⁺/Eu³⁺ selectivity ratios >10, driven by orbital overlap differences .
Q. How should discrepancies between spectroscopic data and crystallographic results be analyzed during structural validation?
Methodological Answer: Scenario: NMR shows equivalence of pyrazole protons, but X-ray reveals asymmetry. Resolution Steps:
Dynamic Effects: Variable-temperature NMR to detect conformational exchange (e.g., ring puckering).
Crystal Packing: Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that lock the molecule in a non-symmetric conformation .
SHELX Refinement: Use restraints for disordered regions and validate with R-factor convergence (<5%) .
Example: In a Mn²⁺ complex, crystallography revealed a distorted octahedral geometry, while NMR suggested rapid ligand exchange in solution .
Q. What strategies address challenges in achieving regioselective functionalization during synthesis?
Methodological Answer: Problem: Competing alkylation at pyrazole N1 vs. N2 positions. Solutions:
- Protecting Groups: Temporarily block N1 with a trimethylsilyl group.
- Catalytic Control: Use Pd/Cu systems to favor propargylation at the less hindered N1 site .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the target nitrogen .
Validation: Monitor reaction progress via LC-MS and compare with regioselectivity trends in analogous pyrazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
